molecular formula C20H23BrN2O5S B4905177 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide

Cat. No.: B4905177
M. Wt: 483.4 g/mol
InChI Key: SOUYAPANNPSEKB-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a bromophenylsulfonyl group and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Introduction of the Bromophenylsulfonyl Group: This step often involves the sulfonylation of the piperidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the piperidine ring, which can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The bromophenylsulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)sulfonylpiperidine: Lacks the dimethoxyphenyl group, making it less complex.

    N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide:

Uniqueness

1-[(4-bromophenyl)sulfonyl]-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide is unique due to the combination of the bromophenylsulfonyl and dimethoxyphenyl groups, which confer distinct chemical properties and potential biological activities.

Properties

IUPAC Name

1-(4-bromophenyl)sulfonyl-N-(3,4-dimethoxyphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23BrN2O5S/c1-27-18-8-5-16(13-19(18)28-2)22-20(24)14-9-11-23(12-10-14)29(25,26)17-6-3-15(21)4-7-17/h3-8,13-14H,9-12H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUYAPANNPSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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